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L-threo-3-methylmalic acid

Cat. No.: B1203584
M. Wt: 148.11 g/mol
InChI Key: NPYQJIHHTGFBLN-HRFVKAFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nomenclature and Stereochemical Considerations of L-threo-3-Methylmalic Acid

This compound, with the molecular formula C₅H₈O₅, is systematically known as (2S,3S)-2-hydroxy-3-methylbutanedioic acid. ebi.ac.ukjst.go.jp This nomenclature precisely describes its chemical structure, which includes a four-carbon butanedioic acid backbone with a hydroxyl (-OH) group at the second carbon (C-2) and a methyl (-CH₃) group at the third carbon (C-3).

The stereochemical descriptors "L-threo" and "(2S,3S)" are crucial for distinguishing it from its stereoisomers. The "L" designation relates its configuration to L-glyceraldehyde, a standard reference molecule in stereochemistry. The term "threo" indicates the relative configuration of the two chiral centers (C-2 and C-3), where similar substituents are on opposite sides in a Fischer projection. The Cahn-Ingold-Prelog (CIP) priority rules assign the (S) configuration to both chiral centers, defining its absolute stereochemistry. ebi.ac.ukjst.go.jp This specific spatial arrangement is fundamental to its recognition and processing by enzymes. Its enantiomer, with the (2R,3R) configuration, is known as D-threo-3-methylmalic acid. vulcanchem.comebi.ac.uk

Table 1: Chemical Identifiers for this compound
IdentifierValue
Molecular FormulaC₅H₈O₅ jst.go.jp
Molecular Weight148.114 g/mol jst.go.jp
IUPAC Name(2S,3S)-2-hydroxy-3-methylbutanedioic acid jst.go.jp
InChI KeyNPYQJIHHTGFBLN-HRFVKAFMSA-N jst.go.jp
SMILESCC@@HC(=O)O)C(=O)O jst.go.jp
ChEBI IDCHEBI:28456 ebi.ac.uk

Significance in Contemporary Biochemical and Metabolic Research

This compound is a metabolite involved in several metabolic pathways, most notably in the biosynthesis of amino acids like valine, leucine (B10760876), and isoleucine. sigmaaldrich.commetabolomicscentre.ca Its presence and concentration can provide insights into the metabolic state of an organism.

Role in Leucine Biosynthesis and Related Pathways: In the biosynthesis of leucine, the related compound (2R,3S)-3-isopropylmalate is a key intermediate. tandfonline.com This highlights the importance of stereospecificity in the enzymatic reactions that produce and consume these alkylated malic acids. The enzymes involved in these pathways, such as isopropylmalate dehydrogenase, exhibit high substrate specificity. nih.gov

Enzymatic Isomerization and Transformation: Research has shown that adenosylcobalamin-dependent glutamate (B1630785) mutase can catalyze the rearrangement of L-2-hydroxyglutarate to L-threo-3-methylmalate. sigmaaldrich.com This isomerization reaction, involving the migration of a carboxyl group, underscores the intricate enzymatic machinery that governs the interconversion of small organic acids in metabolism.

Connection to Autotrophic CO2 Fixation: In some bacteria, such as the green non-sulfur bacterium Chloroflexus aurantiacus, metabolites structurally related to this compound are part of a unique carbon fixation cycle. nih.gov While not directly involving this compound itself, the study of analogous compounds like citramalate (B1227619) in these pathways provides a broader context for the roles of substituted malic acids in microbial metabolism. nih.gov

Metabolic Profiling and Disease Research: The detection of 3-methylmalic acid in biological fluids can be indicative of certain metabolic disorders. For instance, abnormal levels of tricarboxylic acid (TCA) cycle metabolites, including various forms of methylmalic acid, have been observed in isovaleric acidemia. sigmaaldrich.comresearchgate.net While methylmalonic acid is the primary hallmark of methylmalonic acidurias, the accumulation of related metabolites points to broader disruptions in mitochondrial energy metabolism. nih.gov

Table 2: Key Research Findings on this compound and Related Compounds
Research AreaKey FindingSignificance
EnzymologyAdenosylcobalamin-dependent glutamate mutase catalyzes the rearrangement of L-2-hydroxyglutarate to L-threo-3-methylmalate. sigmaaldrich.comDemonstrates a specific enzymatic route for the formation of this compound.
Amino Acid MetabolismIt is a metabolite associated with the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine). sigmaaldrich.commetabolomicscentre.caLinks the compound to fundamental anabolic pathways.
Microbial MetabolismStructurally similar compounds are intermediates in the 3-hydroxypropionate (B73278) bi-cycle for CO2 fixation in Chloroflexus aurantiacus. nih.govProvides context for the diverse roles of substituted malic acids in different organisms.
Metabolic DisordersAbnormal levels of related methylmalic acids are observed in conditions like isovaleric acidemia. sigmaaldrich.comresearchgate.netSuggests its potential as a secondary biomarker for certain metabolic diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O5 B1203584 L-threo-3-methylmalic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

IUPAC Name

(2S,3S)-2-hydroxy-3-methylbutanedioic acid

InChI

InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)/t2-,3-/m0/s1

InChI Key

NPYQJIHHTGFBLN-HRFVKAFMSA-N

SMILES

CC(C(C(=O)O)O)C(=O)O

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)O)C(=O)O

Canonical SMILES

CC(C(C(=O)O)O)C(=O)O

Origin of Product

United States

Biosynthesis and Primary Metabolic Pathways of L Threo 3 Methylmalic Acid

Elucidation of Precursor Compounds and Substrate Relationships

The biosynthesis of L-threo-3-methylmalic acid involves specific precursor molecules and exists in a network of related C5-branched dicarboxylic acids.

Formation from L-2-Hydroxyglutarate

A primary route for the synthesis of this compound is through the rearrangement of L-2-hydroxyglutarate. Research has demonstrated that L-2-hydroxyglutarate can act as a substrate for the enzyme adenosylcobalamin-dependent glutamate (B1630785) mutase, which catalyzes its conversion into L-threo-3-methylmalate. ethz.chgoogleapis.com This reaction is a notable example of a carbon skeleton isomerization. Although the enzyme's primary substrates are L-glutamate and L-threo-3-methylaspartate, it exhibits activity with L-2-hydroxyglutarate, albeit at a slower rate. ethz.ch

Interconversion with Related C5-Branched Dicarboxylic Acids

This compound is metabolically linked to other C5-branched dicarboxylic acids through enzymatic conversions. In vitro studies have shown that it can be synthesized from methylfumaric acid (also known as mesaconic acid) in a reaction catalyzed by the enzyme fumarase. researchgate.net Conversely, this compound can be a substrate for malate (B86768) dehydrogenase, which oxidizes it to form 3-methyloxaloacetic acid. researchgate.net These conversions highlight a dynamic relationship between these methylated C5 dicarboxylic acids, suggesting a potential "methylated" analogue to a portion of the tricarboxylic acid (TCA) cycle. researchgate.net

Enzymatic Mechanisms in Biosynthesis

The formation of this compound is dependent on the action of specific enzymes that catalyze unique chemical transformations.

Role of Adenosylcobalamin-Dependent Glutamate Mutase

The conversion of L-2-hydroxyglutarate to L-threo-3-methylmalate is catalyzed by adenosylcobalamin-dependent glutamate mutase. ethz.chgoogleapis.com This enzyme belongs to a class of isomerases that utilize adenosylcobalamin (a form of vitamin B12) to facilitate chemically challenging rearrangement reactions. journals.co.za The reaction mechanism involves the generation of radical intermediates, initiated by the homolytic cleavage of the cobalt-carbon bond in the adenosylcobalamin cofactor. journals.co.zaacs.org This enzyme is highly specific, primarily acting on L-glutamate, but its ability to catalyze the rearrangement of the structurally similar L-2-hydroxyglutarate demonstrates a level of substrate promiscuity. ethz.ch

Involvement of Fumarase in Specific Bioconversions

The enzyme fumarase (fumarate hydratase), known for its role in the TCA cycle where it catalyzes the reversible hydration of fumarate (B1241708) to L-malate, is also capable of acting on methylated substrates. nih.govgoogle.com Research has demonstrated that fumarase can catalyze the enzymatic synthesis of 3-methylmalic acid from methylfumaric acid (mesaconic acid). researchgate.net This bioconversion represents an alternative biosynthetic route to 3-methylmalic acid, connecting it to other branched-chain acid metabolites.

Integration within Central Carbon Metabolism

The biosynthetic pathway of this compound is integrated with central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle. The primary precursor, L-2-hydroxyglutarate, can be produced from the TCA cycle intermediate α-ketoglutarate (2-oxoglutarate) through the action of enzymes like malate dehydrogenase. nih.gov

The accumulation of methylated metabolites, including 3-methylmalic acid, has been observed in certain metabolic disorders like isovaleric acidaemia. researchgate.net In such conditions, these compounds form a "methylated TCA cycle" initiated by methylsuccinic acid. researchgate.net This parallel pathway can interfere with the normal TCA cycle, as metabolites like 2-methylisocitric acid (derived from further conversion of these methylated compounds) can inhibit key enzymes such as isocitrate dehydrogenase. researchgate.net This demonstrates a direct, and in some cases inhibitory, link between the metabolism of this compound and the central energy-producing pathways of the cell.

Data Tables

Table 1: Enzymatic Conversions Involving this compound

SubstrateEnzymeProductReference
L-2-HydroxyglutarateAdenosylcobalamin-dependent glutamate mutaseThis compound ethz.chgoogleapis.com
Methylfumaric acid / Mesaconic acidFumarase3-Methylmalic acid researchgate.net
3-Methylmalic acidMalate dehydrogenase3-Methyloxaloacetic acid researchgate.net

Connections to the Tricarboxylic Acid (TCA) Cycle

This compound is closely linked to the Tricarboxylic Acid (TCA) cycle, a central hub of cellular respiration. In some metabolic contexts, particularly in certain disease states like isovaleric acidaemia, a methylated version of the TCA cycle can occur. researchgate.net In this altered cycle, methylsuccinic acid can be converted to 3-methylmalic acid through the action of fumarase on an intermediate. researchgate.net Subsequently, 3-methylmalic acid can be acted upon by malate dehydrogenase to form 3-methyloxaloacetic acid, demonstrating a direct enzymatic link to the TCA cycle machinery. researchgate.net The accumulation of such methylated intermediates can inhibit key enzymes of the normal TCA cycle, such as citrate (B86180) synthase and isocitrate dehydrogenase. researchgate.net

Linkages with the Methylcitrate Cycle

The methylcitrate cycle is a metabolic pathway that processes propionyl-CoA, a product of the breakdown of certain amino acids and odd-chain fatty acids. oup.com This cycle is analogous to the TCA cycle, with methylated intermediates. oup.com this compound's isomer, 2-methylisocitrate, is a key component of this cycle. nih.govcam.ac.uk The cycle begins with the condensation of propionyl-CoA and oxaloacetate to form methylcitrate, which is then isomerized to 2-methylisocitrate. oup.comnih.gov The enzyme 2-methylisocitrate lyase then cleaves this intermediate into pyruvate (B1213749) and succinate, the latter of which can enter the TCA cycle. cam.ac.uk This pathway is crucial for many bacteria and fungi that need to metabolize propionate (B1217596). oup.com

Participation in Branched-Chain Amino Acid Metabolism

This compound is a metabolite in the metabolism of C5-branched dibasic acids, which is connected to the biosynthesis and degradation of the branched-chain amino acids (BCAAs) valine, leucine (B10760876), and isoleucine. sigmaaldrich.com The catabolism of these amino acids is a significant source of propionyl-CoA, which links their metabolic pathways to the methylcitrate cycle. oup.comru.nl

Role in Valine, Leucine, and Isoleucine Biosynthesis and Degradation Pathways

The degradation of valine and isoleucine, in particular, leads to the production of propionyl-CoA. researchgate.net Leucine degradation, on the other hand, is ketogenic. researchgate.net In conditions where propionyl-CoA metabolism is impaired, such as in propionic acidemia, intermediates from BCAA catabolism accumulate. ru.nlnih.gov While not a direct intermediate in the primary BCAA degradation pathways, the metabolism of this compound is closely tied to the handling of byproducts from this process. For instance, (2R,3S)-3-isopropylmalate, an analog of this compound, is an intermediate in the biosynthesis of L-leucine in microorganisms. tandfonline.com

Involvement in Odd-Chain Fatty Acid Metabolism

The breakdown of odd-chain fatty acids results in the production of propionyl-CoA in the final step of beta-oxidation. oup.comresearchgate.net This propionyl-CoA must be further metabolized, and in many organisms, this occurs via the methylcitrate cycle, where this compound's isomers are central. oup.com In metabolic disorders like methylmalonic acidemia, the accumulation of propionyl-CoA from sources including odd-chain fatty acids leads to the formation of alternative metabolites. nih.govnih.gov The measurement of plasma odd-chain fatty acids can be used to monitor disorders of propionate metabolism. nih.gov

Occurrence and Distribution in Diverse Biological Systems

This compound and its related compounds are found in a variety of biological systems, from microorganisms to humans. evitachem.comebi.ac.uk Its presence is often linked to specific metabolic capabilities, such as the ability to utilize propionate as a carbon source.

Presence in Microbial Organisms

This compound and its metabolic pathways are well-documented in numerous microbial organisms. The methylcitrate cycle, for instance, is present in various bacteria and fungi, including Escherichia coli, Salmonella typhimurium, Aspergillus species, and Pseudomonas aeruginosa. oup.comnih.govcam.ac.uk Some microorganisms can be engineered for the production of related compounds, such as (2R,3S)-3-methylmalic acid. evitachem.com Additionally, the amino acid L-threo-3-methylaspartate, which is structurally similar, is found in haloarchaea as part of the methylaspartate cycle for carbon metabolism and is a component of antibiotics produced by certain bacteria. wikipedia.org

Data Tables

Table 1: Key Metabolic Pathways Involving this compound and its Isomers

Metabolic PathwayKey Role of this compound or IsomersAssociated Organisms
Tricarboxylic Acid (TCA) Cycle Can enter a "methylated" version of the cycle, acting as a substrate for malate dehydrogenase. researchgate.netHumans (in certain metabolic disorders) researchgate.net
Methylcitrate Cycle Isomer (2-methylisocitrate) is a central intermediate for propionate metabolism. oup.comnih.govBacteria (e.g., E. coli, P. aeruginosa), Fungi (e.g., Aspergillus) oup.comcam.ac.uk
Branched-Chain Amino Acid Metabolism Linked to the metabolism of byproducts from valine and isoleucine degradation. oup.comsigmaaldrich.comGeneral
Odd-Chain Fatty Acid Metabolism Involved in processing propionyl-CoA derived from fatty acid breakdown. oup.comGeneral

Detection as a Mammalian Metabolite

This compound is recognized as a mammalian metabolite, with its presence being particularly significant in certain metabolic disorders. ebi.ac.ukebi.ac.uk It has been identified in human urine and is linked to the metabolism of branched-chain amino acids. nih.gov

A notable instance of its detection is in patients with isovaleric acidemia (IVA), an inherited metabolic disorder affecting the leucine degradation pathway. researchgate.netnih.govresearchgate.net In individuals with IVA, 3-methylmalic acid is one of several abnormal metabolites that accumulate and are excreted in the urine in increased amounts. researchgate.netresearchgate.net Studies have quantified its concentration in the urine of IVA patients, establishing it as a diagnostic marker for the condition. researchgate.net

Furthermore, the study of the human gene CLYBL has provided additional context for the presence of 3-methylmalic acid precursors in mammals. nih.govresearchgate.net CLYBL is a mitochondrial enzyme that plays a role in C5 dicarboxylate metabolism, which includes the intermediate citramalyl-CoA. nih.govresearchgate.netbiorxiv.org A deficiency in CLYBL is associated with altered vitamin B12 metabolism and the accumulation of upstream metabolites. nih.govnih.gov This connection places the pathway involving 3-methylmalic acid's CoA derivative within the broader context of central mitochondrial metabolism and nutrient processing. nih.govethz.ch

Table 2: Urinary Concentrations of 3-Methylmalic Acid in Isovaleric Acidemia (IVA) Patients

Patient Age GroupConcentration Range (mmol/mol creatinine)
0–36 weeks0.2 - 3.1
≥5 years0.8 - 4.8
Data sourced from a study of 6 isovaleric acidemia patients. researchgate.net

Degradation and Catabolic Fates of L Threo 3 Methylmalic Acid

Identified Degradation Pathways and Intermediates

The catabolism of L-threo-3-methylmalic acid is understood through its connections to broader metabolic networks rather than a standalone pathway. It is recognized as a metabolite in the metabolism of C5-branched dibasic acids and the biosynthesis of amino acids such as valine, leucine (B10760876), and isoleucine. sigmaaldrich.com

One significant pathway involves the enzymatic conversion of this compound to a keto acid. Research suggests that this compound can be oxidized to form 3-methyloxaloacetic acid. This proposed step is analogous to the conversion of malate (B86768) to oxaloacetate in the citric acid cycle.

Another metabolic connection is seen in the methylaspartate pathway of glutamate (B1630785) fermentation. In this context, this compound is associated with the metabolism of mesaconate (methylfumarate). plos.org Mesaconase, a promiscuous class I fumarase, catalyzes the hydration of mesaconate to (S)-citramalate and is also implicated in the metabolism of L-threo-β-methylmalate. plos.org

Furthermore, this compound can be formed from L-2-hydroxyglutarate through a rearrangement reaction, indicating its position as an intermediate in certain metabolic routes. sigmaaldrich.com The degradation of this compound is also linked to the metabolism of threonine, which contributes to propionate (B1217596) metabolism and the formation of methylmalonic acid-related compounds. vulcanchem.com

The primary identified intermediates in the catabolism of this compound are summarized in the table below.

Intermediate CompoundPreceding CompoundSubsequent Compound/Fate
This compound L-2-hydroxyglutarate, Mesaconate3-Methyloxaloacetic acid
3-Methyloxaloacetic acidThis compoundFurther metabolism

Enzymes Catalyzing Catabolic Steps

The enzymatic catalysis of this compound degradation involves enzymes that are often part of central metabolic pathways, demonstrating their metabolic promiscuity.

The oxidation of this compound to 3-methyloxaloacetic acid is a key catabolic step. While not definitively proven in vivo for this specific substrate under all conditions, in vitro studies have shown that malate dehydrogenase can catalyze this reaction. This suggests that the existing cellular machinery for the citric acid cycle may be responsible for this conversion.

In the context of glutamate fermentation, mesaconase (a type of fumarase) is a crucial enzyme. It is involved in the metabolism of L-threo-β-methylmalate. plos.org Different forms of fumarase, such as FumA, FumB, and FumD in E. coli, have shown the ability to act on related substrates like mesaconate, indicating a potential role in the broader metabolic network involving this compound. plos.org

The formation of L-threo-3-methylmalate from L-2-hydroxyglutarate is catalyzed by the adenosylcobalamin-dependent glutamate mutase . sigmaaldrich.com This highlights a biosynthetic route leading to the compound, which would then be available for the aforementioned catabolic processes.

The table below details the enzymes implicated in the metabolism of this compound.

EnzymeCatalyzed ReactionPathway Association
Malate DehydrogenaseThis compound → 3-Methyloxaloacetic acidCitric Acid Cycle (by analogy)
Mesaconase (Fumarase)Metabolism of L-threo-β-methylmalateGlutamate Fermentation
Glutamate MutaseL-2-hydroxyglutarate → L-threo-3-MethylmalateAmino Acid Metabolism

Advanced Analytical Methodologies for L Threo 3 Methylmalic Acid Research

High-Resolution Mass Spectrometry-Based Approaches

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of L-threo-3-methylmalic acid, offering high sensitivity and selectivity for accurate mass determination. csic.es This capability is crucial for distinguishing it from other isomers and compounds with similar masses.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used platform for metabolomics, enabling the detection and quantification of a broad range of metabolites, including this compound. ualberta.ca The separation of compounds by liquid chromatography prior to mass analysis allows for the resolution of complex mixtures and the reduction of ion suppression effects. nih.gov

Several LC-MS methods have been developed for the analysis of organic acids. These methods often employ different chromatographic techniques, such as reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC), to achieve optimal separation. csic.es For instance, a study exploring wine consumption biomarkers utilized UPLC-QTOF-MS with both RP and HILIC chromatography to tentatively annotate threo-3-methylmalic acid among other isomers in human urine samples. csic.es

The choice of ionization source is also critical. Electrospray ionization (ESI) is commonly used, operating in either positive or negative ion mode to achieve the best sensitivity for the target analyte. nih.govtjnpr.org Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting daughter ions, which is particularly useful for distinguishing between isomers like methylmalonic acid and succinic acid. nih.gov

Table 1: Selected LC-MS Parameters for Organic Acid Analysis

ParameterSettingReference
Column Amide column (100 x 2.1 mm i.d., 3.5 µm) nih.gov
Mobile Phase A 20 mM ammonium (B1175870) acetate (B1210297) and 15 mM ammonium hydroxide (B78521) in 3% acetonitrile/water, pH 9.0 nih.gov
Mobile Phase B 100% acetonitrile nih.gov
Flow Rate 0.15 ml/min to 0.3 ml/min (gradient) nih.gov
Ionization Heated Electrospray Ionization (H-ESI) nih.gov
Scan Mode Full scan (m/z 60-900) nih.gov
Resolution 70,000 nih.gov

This table presents a representative set of parameters and may vary based on the specific application and instrumentation.

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of volatile and semi-volatile compounds, including organic acids like this compound. A key requirement for GC-MS analysis is the derivatization of non-volatile compounds to make them amenable to gas chromatography. nih.gov This process can sometimes be complex and introduce experimental variability. nih.gov

Despite this, GC-MS offers excellent chromatographic resolution and is widely used in metabolomics. nih.gov Automated platforms like GC-AutoFit can identify and quantify metabolites by comparing their retention indices and mass spectra to reference libraries. wishartlab.com In a comprehensive study of human urine, multiple GC-MS methods were employed to identify and quantify a wide range of metabolites, including various organic acids. researchgate.net

Creative Proteomics offers a targeted organic acid analysis service using a GC-MS/MS platform that can quantify over 100 organic acids, including 2-methylmalic acid. creative-proteomics.com This highlights the utility of GC-MS in targeted metabolomics for quantifying specific compounds of interest.

Capillary electrophoresis (CE) coupled with mass spectrometry, particularly with a quadrupole time-of-flight (Q-TOF) analyzer, is a high-resolution technique well-suited for the analysis of polar and charged metabolites. nih.gov CE-Q-TOFMS offers high precision and sensitivity, making it a valuable tool in untargeted metabolomics for identifying a wide array of compounds in complex biological samples. nih.gov This technique has been successfully used to analyze the metabolomic profiles of plasma in rheumatoid arthritis patients, demonstrating its power in identifying disease-related metabolic disruptions. nih.gov While direct evidence for the analysis of this compound using this specific technique is not prevalent in the provided results, its capability for analyzing polar metabolites suggests its potential applicability.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Quantitative Metabolomics Platforms and Data Processing

Quantitative metabolomics aims to measure the concentrations of metabolites within a biological system. This can be achieved through various analytical platforms and data processing strategies.

Metabolomics research generally follows two main approaches: targeted and untargeted analysis. unpaywall.org

Untargeted metabolomics aims to provide a comprehensive and unbiased profile of all measurable metabolites in a sample, including those that are unknown. metabolon.com This global approach is particularly useful for biomarker discovery and generating new hypotheses about metabolic pathways. creative-proteomics.com However, it can be challenging to identify and quantify every detected compound.

Targeted metabolomics , in contrast, focuses on a predefined set of specific metabolites, often chosen based on prior knowledge of their involvement in a particular biological process or disease. creative-proteomics.com This approach offers higher sensitivity, specificity, and quantitative accuracy for the selected analytes. metabolon.com It is often used to validate potential biomarkers discovered through untargeted studies. nih.gov

The choice between these approaches depends on the research question. For instance, an untargeted approach was used to explore biomarkers of wine consumption, which tentatively identified threo-3-methylmalic acid. csic.es Conversely, a targeted approach would be employed to specifically quantify this compound as a known metabolite of interest in a particular pathway.

Table 2: Comparison of Targeted and Untargeted Metabolomics

FeatureTargeted MetabolomicsUntargeted MetabolomicsReference
Scope Measures a predefined set of metabolites.Aims to measure all detectable metabolites. metabolon.com
Goal Hypothesis-driven, quantification of specific analytes.Hypothesis-generating, discovery of novel biomarkers and pathways. creative-proteomics.com
Quantification Absolute or relative quantification with high precision.Typically relative quantification. metabolon.com
Advantages High sensitivity, specificity, and accuracy for target compounds.Comprehensive coverage, potential for novel discoveries. metabolon.comcreative-proteomics.com
Challenges Limited to known and selected metabolites.Metabolite identification can be difficult, lower quantitative precision. nih.gov

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions (fluxes) within a cell or organism. nih.gov Since fluxes cannot be measured directly, MFA utilizes stable isotope-labeled tracers, such as ¹³C-glucose, to track the flow of atoms through metabolic pathways. nih.govethz.ch

In a typical isotope labeling experiment, cells are cultured in a medium containing a labeled nutrient. nih.gov As the cells metabolize the labeled substrate, the isotope label is incorporated into downstream metabolites. Mass spectrometry is then used to measure the mass isotopomer distribution (the relative abundance of different isotopically labeled forms) of these metabolites. nih.gov

This labeling pattern information, combined with a metabolic network model and measurements of extracellular fluxes (e.g., nutrient uptake and product secretion rates), is used to calculate the intracellular metabolic fluxes. mdpi.com This approach provides a dynamic view of metabolism that cannot be obtained from static metabolite concentration measurements alone. nih.gov For example, ¹³C-MFA can elucidate how fluxes through central carbon metabolism are altered in cancer cells. ethz.ch The analysis of this compound within such a framework could reveal its production and consumption rates in various metabolic states.

Targeted vs. Untargeted Metabolomics in Analysis

Sample Preparation and Analytical Considerations in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, serum, and urine presents significant analytical challenges. nih.gov These matrices contain a vast array of endogenous compounds, including proteins, salts, lipids, and other metabolites, which can interfere with analysis, suppress instrument signals, and lead to inaccurate results. amazonaws.comresearchgate.net Therefore, meticulous sample preparation is a critical prerequisite for reliable analysis, aiming to isolate the target analyte, remove interfering substances, and enhance detection sensitivity. amazonaws.com The choice of analytical technique, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), further dictates the specific sample handling and preparation protocols. nih.govnih.gov

Sample Collection and Pre-treatment

The initial step involves the proper collection and storage of biological samples to maintain the integrity of the metabolites. Standard procedures typically require samples to be rapidly frozen, often in liquid nitrogen, and stored at -80°C to quench enzymatic activity and prevent degradation of organic acids. creative-proteomics.comnih.gov For plasma and serum samples, a primary challenge is the high protein content, which can clog analytical columns and interfere with ionization in mass spectrometry. amazonaws.com Protein precipitation is a common first step, often achieved by adding a cold organic solvent like methanol (B129727) or acetonitrile, sometimes acidified with formic acid. amazonaws.comrestek.com

For urine samples, which can have high variability in concentration and salt content, a dilution step is often employed. recipe.derecipe.de In some cases, a surrogate matrix may be used to prepare calibration standards, especially when the authentic matrix (e.g., charcoal-stripped plasma) still contains endogenous levels of the analyte. restek.com

Extraction and Purification

Following initial pre-treatment, more selective extraction techniques are often necessary to isolate and concentrate small organic acids like this compound.

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up complex samples. For acidic compounds, anion-exchange SPE cartridges, such as weak anion-exchange (WAX) or strong anion-exchange (SAX), are highly effective. thermofisher.comnih.gov The sample is loaded onto the cartridge, interfering compounds are washed away, and the retained organic acids are then eluted with a suitable solvent, such as a mixture of acid and an organic solvent. nih.gov This process not only purifies the sample but also allows for concentration of the analyte.

Derivatization: To improve chromatographic behavior and detection sensitivity, especially for GC-MS analysis, polar functional groups (carboxyl and hydroxyl groups) of organic acids are often chemically modified in a process called derivatization. creative-proteomics.com A common method is esterification to form, for example, n-butyl esters by heating the sample with an acidified butanol solution. nih.govvulcanchem.comresearchgate.net This increases the volatility and thermal stability of the analytes for GC analysis. While essential for GC-MS, some modern, highly sensitive LC-MS/MS methods may not require this step. diagnotix.com

Analytical Methodologies and Key Considerations

The instrumental analysis of this compound relies on high-resolution chromatographic and mass spectrometric techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant platform for quantifying small molecules in complex matrices due to its high sensitivity, specificity, and throughput. nih.govnih.gov The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode allows for highly selective detection, minimizing the impact of co-eluting matrix components. creative-proteomics.com A significant challenge in the analysis of small organic acids is the presence of structural isomers, which have the same mass. For instance, methods developed for the related compound methylmalonic acid (MMA) must ensure chromatographic separation from its abundant isomer, succinic acid. recipe.dethermofisher.com A similar consideration would be crucial for resolving 3-methylmalic acid from other isomers. unirioja.es

Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative accuracy in mass spectrometry. creative-proteomics.com For the analysis of 3-methylmalic acid, an ideal internal standard would be its own isotope-labeled counterpart (e.g., ¹³C- or ²H-labeled 3-methylmalic acid). In practice, a SIL-IS of a structurally and chemically similar compound, such as deuterated methylmalonic acid (MMA-d3), is often used to compensate for analyte loss during sample preparation and for variations in instrument response (matrix effects). restek.comnih.govresearchgate.netcaymanchem.com The internal standard is added to the sample at the very beginning of the workflow. thermofisher.comnih.gov

The following tables summarize typical sample preparation protocols and performance metrics for the analysis of related small organic acids in biological fluids, which are illustrative of the methodologies applied in this compound research.

MatrixPre-treatmentExtraction/PurificationDerivatizationAnalytical PlatformReference
Plasma/SerumAddition of internal standard (e.g., MMA-d3); Protein Precipitation (e.g., with methanol/formic acid).None (direct injection of supernatant) or Solid-Phase Extraction (SPE) using anion-exchange columns.Optional; formation of n-butyl esters for GC-MS or some LC-MS methods.LC-MS/MS restek.com
Plasma/SerumAddition of internal standard (d3-MMA).Solid-Phase Extraction (SPE) on strong anion-exchange (SAX) columns.Simultaneous elution and derivatization with HCl-butanol.LC-MS/MS nih.gov
UrineDilution with water/buffer; addition of internal standard (MMA-d3).Solid-Phase Extraction (SPE).Formation of n-butyl esters.LC-MS/MS nih.govresearchgate.net
Plant TissueGrinding of freeze-dried tissue.Extraction with 70% aqueous methanol containing an internal standard.None reported for this LC-MS method.UPLC-MS/MS nih.gov
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% of Nominal)
LLOQ105.19%7.67%103.0%
Low206.24%4.99%106.0%
Mid1500.87%1.97%99.3%
High4001.57%2.59%100.0%
Data adapted from a study on methylmalonic acid analysis using LC-MS/MS with SeraFlx BIOMATRIX as a surrogate. restek.com %RSD: Percent Relative Standard Deviation; LLOQ: Lower Limit of Quantification; QC: Quality Control.

Chemical and Chemoenzymatic Synthesis Strategies for Research Applications

Enantioselective Synthesis Routes and Chirality Control

A key strategy for controlling the stereochemistry during the synthesis of L-threo-3-methylmalic acid involves the use of chiral templates derived from readily available natural products, such as carbohydrates. tandfonline.com This "chirality transcription" approach ensures that the desired stereoconfiguration is precisely transferred to the final product. tandfonline.com

One effective method employs a carbohydrate template to guide the synthesis, which is conceptually recyclable. tandfonline.com The synthesis can be initiated from alkylallyl tertiary-carbinols, which undergo a dianion tandfonline.comnih.gov-Wittig rearrangement. This specific rearrangement reaction is highly effective in terms of both reactivity and stereoselectivity, yielding the desired diastereomers in high yields. tandfonline.com The resulting γ,δ-unsaturated α-hydroxycarboxylic acids are then oxidatively cleaved to produce the target (2R,3S)-3-alkylmalic acid derivatives, which corresponds to the L-threo configuration. tandfonline.com This enantioselective synthesis route has been instrumental in producing substrates for the precise kinetic analysis of enzymes like threo-D-3-isopropylmalate dehydrogenase (IPMDH). tandfonline.com

Chemoenzymatic Approaches for Stereoisomer Production

Chemoenzymatic strategies offer a powerful alternative for producing all possible stereoisomers of substituted malic acids with high enantiopurity. These methods combine the versatility of chemical synthesis with the high selectivity of enzymatic reactions. unife.itresearchgate.net Enzymes such as reductases, lipases, and lyases are commonly employed for stereoselective transformations. unife.itresearchgate.netresearchgate.net

For instance, a methodology to access all four stereoisomers of a related compound, 2,3-dimethylglyceric acid ethyl ester, highlights the potential of this approach. The process can start with a racemic mixture, which is then subjected to enzymatic kinetic resolution. unife.itresearchgate.net An (S)-selective reduction using an enzyme like acetylacetoin reductase (AAR) can yield one stereoisomer, leaving the other enantiomer of the starting material to be processed separately. unife.itresearchgate.net The remaining enantiomer can then be treated with a different biocatalyst, such as baker's yeast, to produce another stereoisomer. unife.it

Further resolutions can be achieved using lipases. For example, a racemic mixture of a syn-diol can be kinetically resolved through selective acetylation catalyzed by Lipase B from Candida antarctica (CAL-B) with an acyl donor like vinyl acetate (B1210297). unife.itresearchgate.net The final stereoisomer can often be obtained through chemical epimerization of one of the already isolated stereoisomers, for example, via a TEMPO-mediated oxidation followed by a non-selective reduction with a reagent like sodium borohydride. unife.itresearchgate.net

Ammonia-lyases, such as methylaspartate ammonia-lyase, also represent a potential route for stereoconstructive synthesis. The reverse reaction, involving the addition of ammonia (B1221849) to an unsaturated precursor like mesaconic acid, can be used for the stereospecific production of amino acids, which can serve as precursors to the corresponding hydroxy acids. researchgate.net

Laboratory-Scale Preparation of this compound and its Analogs

The laboratory-scale synthesis of this compound and its analogs, such as other 3-alkylmalic acids, has been well-documented, providing a clear pathway for obtaining these compounds for research. tandfonline.com A common multi-step chemical synthesis is outlined below, starting from a protected carbohydrate derivative which serves as the chiral template.

Table 1: Example Laboratory Synthesis Steps for (2R,3S)-3-Alkylmalic Acids

StepDescriptionKey ReagentsPurpose
1AlkylationNaH, Alkyl iodideIntroduction of the alkyl side chain onto the chiral template.
2 tandfonline.comnih.gov-Wittig Rearrangementn-BuLiStereoselective formation of the γ,δ-unsaturated α-hydroxy acid backbone. tandfonline.com
3EsterificationCH₂N₂Protection of the carboxylic acid group for subsequent reactions.
4Oxidative CleavageOsO₄, NaIO₄Cleavage of the double bond to form the dicarboxylic acid structure. tandfonline.com
5DeprotectionAcid hydrolysisRemoval of protecting groups to yield the final 3-alkylmalic acid.

This table provides a generalized overview of a synthetic route. Specific conditions and reagents may vary based on the target analog.

This process has been successfully applied to synthesize a range of (2R,3S)-3-alkylmalic acids, including the methyl, ethyl, and isopropyl analogs, allowing for detailed studies on how substrate structure affects enzyme activity. tandfonline.com The chemoenzymatic methods described in section 6.2 are also highly applicable for laboratory-scale preparations, often simplifying purification and improving yields of enantiopure products. unife.itresearchgate.net

Synthesis of Derivatized Forms for Analytical and Mechanistic Studies

For analytical purposes, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), this compound and its analogs are often chemically modified or "derivatized". mdpi.comcreative-proteomics.com Derivatization is necessary to increase the volatility, thermal stability, and ionization efficiency of these polar, non-volatile organic acids, thereby enhancing detection sensitivity and chromatographic resolution. creative-proteomics.comscribd.com

Common derivatization strategies involve converting the carboxylic acid and hydroxyl functional groups into less polar esters and ethers or silyl (B83357) ethers.

Table 2: Common Derivatization Reagents and Their Applications

ReagentTarget Functional Group(s)Resulting DerivativeAnalytical TechniqueReference
Diazomethane (CH₂N₂)Carboxylic acidsMethyl estersGC-MS rsc.org
N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)Carboxylic acids, HydroxylsTrimethylsilyl (TMS) esters/ethersGC-MS mdpi.com
Pentafluorobenzyl bromide (PFB-Br)Carboxylic acidsPentafluorobenzyl estersGC-MS (ECNCI) researchgate.net
2 M HCl in Methanol (B129727) / Pentafluoropropionic anhydride (B1165640) (PFPA)Carboxylic acids, AminesMethyl esters, PFP amidesGC-MS (ECNCI) researchgate.net
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Carboxylic acidsAmide or ester (with fluorescent/chemiluminescent tag)HPLC scribd.com

ECNCI: Electron-Capture Negative-Ion Chemical Ionization

The choice of derivatization agent depends on the specific analytical requirements. For instance, reagents like PFB-Br are used to create derivatives that are highly sensitive in electron-capture negative-ion chemical ionization (ECNCI) mode in GC-MS, allowing for very low detection limits. researchgate.net For HPLC, derivatization can be employed to attach a fluorescent or chemiluminescent tag to the molecule, enabling highly sensitive detection. scribd.com These derivatized forms are crucial for quantifying metabolites in complex biological samples and for mechanistic studies that trace the metabolic fate of labeled compounds. mdpi.comrsc.org

Biological Roles and Broader Research Implications

Function as an Intermediary Metabolite in Biochemical Networks

L-threo-3-methylmalic acid is a metabolite found in various biological systems, playing a role as an intermediate in several metabolic pathways. sigmaaldrich.comebi.ac.ukebi.ac.uk It is recognized as a human metabolite and is involved in the metabolism of C5-branched dibasic acids, as well as in the biosynthesis of valine, leucine (B10760876), and isoleucine. sigmaaldrich.comebi.ac.ukebi.ac.uk Its presence has been noted in studies analyzing the metabolic profiles of various organisms and biological fluids. For instance, it has been identified in human urine and is considered in the context of inborn errors of metabolism. researchgate.netcsic.es In the context of the tricarboxylic acid (TCA) cycle, a central pathway for energy production, this compound and related methylated compounds can emerge under certain pathological conditions, such as isovaleric acidaemia. researchgate.net Research has also pointed to its involvement in the methylcitrate cycle, an analogous pathway to the TCA cycle present in various fungi and bacteria. oup.com This cycle is crucial for the metabolism of propionyl-CoA, converting it to pyruvate (B1213749). oup.com

Influence on Cellular Metabolism and Energetics

The presence and concentration of this compound and its related compounds can signify shifts in cellular metabolism and energy production. In certain metabolic disorders, the accumulation of metabolites upstream of an enzymatic block can lead to their diversion into alternative pathways, impacting cellular energetics. For example, in methylmalonic aciduria, a condition affecting the breakdown of certain amino acids and fatty acids, there is a disruption in mitochondrial energy metabolism. ethz.chresearchgate.net This can lead to an increased reliance on alternative energy sources and compensatory mechanisms to maintain cellular function. ethz.ch Studies on metabolic disorders have shown that the accumulation of certain organic acids can interfere with the normal functioning of the TCA cycle, a critical pathway for generating ATP, the main energy currency of the cell. researchgate.net This interference can lead to a state of cellular energy deficit and oxidative stress. nih.gov

Metabolic Adaptations to Environmental Stimuli

Responses in Plant Systems (e.g., Salt Stress in Soybeans)

Plants exhibit a range of metabolic adaptations to cope with environmental stressors such as high salinity. In soybeans, salt stress induces significant changes in the metabolic profiles of both cultivated (Glycine max) and wild (Glycine soja) species. researchgate.net Studies have shown that under salt stress, wild soybean, which is more salt-tolerant, accumulates higher levels of certain organic acids, including citramalic acid (an isomer of 3-methylmalic acid), compared to cultivated soybean. researchgate.netresearchgate.net This accumulation is part of a broader metabolic response that includes changes in amino acids and other organic acids, contributing to the plant's ability to tolerate saline conditions. frontiersin.orgnih.gov The enhanced production of these compounds in wild soybean suggests their role in osmotic adjustment and the protection of cellular components against the damaging effects of salt stress. researchgate.netfrontiersin.org The more active tricarboxylic acid cycle and synthesis of these specific acids in wild soybean are considered key to its superior salt tolerance. researchgate.net

Insights into Metabolic Pathway Deviations

Mechanistic Studies of Altered Metabolic Fluxes in Specific Genetic or Enzymatic Deficiencies

Inborn errors of metabolism provide a window into the intricacies of metabolic pathways by revealing the consequences of specific enzymatic deficiencies. cocukmetabolizma.com Conditions like isovaleric acidaemia (IVA) and methylmalonic aciduria are characterized by the accumulation of specific metabolites due to a block in a particular metabolic route. researchgate.netresearchgate.net In IVA, a deficiency in isovaleryl-CoA dehydrogenase leads to the buildup of isovaleryl-CoA, which is then metabolized through alternative pathways. researchgate.net This results in the urinary excretion of several abnormal metabolites, including 3-methylmalic acid. researchgate.net The formation of these methylated compounds, initiated by methylsuccinic acid, can inhibit key enzymes of the TCA cycle, such as citrate (B86180) synthase and isocitrate dehydrogenase, thereby disrupting normal energy metabolism. researchgate.net

Similarly, in primary 3-methylglutaconic (3MGC) aciduria, defects in the leucine catabolism pathway lead to the accumulation of upstream intermediates. nih.gov In secondary 3MGC aciduria, where there are no defects in leucine catabolism, 3MGC-CoA is formed de novo from the accumulation of acetyl-CoA, often due to impairments in the TCA cycle. nih.gov These studies highlight how a primary enzymatic defect can cause a cascade of metabolic disturbances, leading to the production and accumulation of compounds not typically found in significant amounts.

Applications in Industrial Biotechnology and Metabolic Engineering

The understanding of metabolic pathways involving compounds like this compound has potential applications in industrial biotechnology and metabolic engineering. google.com By manipulating microbial metabolic pathways, it is possible to produce valuable chemicals from renewable feedstocks. For instance, engineered microorganisms can be designed to produce specific organic acids. google.com The pathways that naturally produce or degrade compounds like this compound can be harnessed and optimized for the biotechnological production of various chemicals, including precursors for polymers like methacrylic acid. google.com Metabolic engineering aims to redirect metabolic fluxes towards a desired product by overexpressing key enzymes or deleting competing pathways. wur.nl The study of natural metabolic networks, including those involving this compound, provides the foundational knowledge for designing these engineered microbial cell factories. oup.comgoogle.com

Biosynthetic Production of Related Organic Acids and Derivatives

This compound is a C5-branched dibasic acid, and its biosynthesis is closely linked to central metabolic pathways, including amino acid and fatty acid metabolism. sigmaaldrich.comcreative-proteomics.com The production of structurally related organic acids, such as methylmalonic acid, provides a framework for understanding the potential biosynthetic routes for this compound.

A primary route for the formation of related methyl-substituted acids is the propionate (B1217596) metabolism pathway. wikipedia.org Propionyl-CoA, a key intermediate, is derived from several sources, including the catabolism of essential amino acids like valine, isoleucine, methionine, and threonine, as well as the breakdown of odd-chain fatty acids. wikipedia.orgvulcanchem.com In this pathway, propionyl-CoA is carboxylated to form (S)-methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. google.com This intermediate can then be converted to (R)-methylmalonyl-CoA, which is a substrate for methylmalonyl-CoA mutase, an enzyme that produces succinyl-CoA for entry into the citric acid cycle. wikipedia.orggoogle.com

Alternatively, succinyl-CoA itself can be a precursor. The enzyme methylmalonyl-CoA mutase can reversibly convert succinyl-CoA to (R)-methylmalonyl-CoA. google.com The generation of free methylmalonic acid occurs through the action of hydrolase enzymes, such as D-methylmalonyl-CoA hydrolase, which cleaves the thioester bond of methylmalonyl-CoA. wikipedia.orgnih.gov

Another related pathway involves the metabolism of isobutyric acid. For instance, the microorganism Candida rugosa can hydroxylate isobutyric acid to produce (R)-β-hydroxyisobutyric acid, which can be further metabolized to methylmalonic acid semialdehyde. mdpi.com These pathways highlight the diverse enzymatic reactions, including carboxylation, isomerization, and hydrolysis, that are fundamental to the biosynthesis of small, branched-chain organic acids. The presence of threo-3-methylmalic acid in wine suggests it can be a product of microbial activity, likely stemming from malolactic fermentation processes. csic.es

Design of Microbial Organisms for Target Compound Synthesis

The synthesis of this compound and its derivatives can be achieved through the strategic metabolic engineering of microbial organisms. google.comevitachem.com This approach involves modifying the genetic and metabolic framework of a host organism to channel metabolic flux towards the production of the desired compound. google.com Industrial microorganisms like bacteria (e.g., E. coli) and yeast (e.g., Saccharomyces cerevisiae) are common platforms for this engineering due to their well-understood genetics and rapid growth. google.comnih.gov

A key strategy is the introduction of non-native, or "exogenous," genes that encode the specific enzymes required for a novel biosynthetic pathway. google.com For example, to produce methylmalonic acid, microorganisms can be engineered with the enzymatic machinery to convert central metabolites like propionyl-CoA or succinyl-CoA into the target product. google.com This often involves expressing genes for enzymes like propionyl-CoA carboxylase or methylmalonyl-CoA mutase. google.com

Furthermore, engineering efforts focus on enhancing the supply of precursor molecules. This can be accomplished by upregulating the expression of enzymes in pathways that produce key precursors (e.g., succinyl-CoA from the TCA cycle) or by knocking out competing pathways that divert these precursors away from the desired synthetic route. google.comgoogle.com

Interactive Data Tables

Table 1: Key Precursors and Biosynthetic Pathways for Related Organic Acids

Precursor MoleculeRelated Metabolic PathwayKey IntermediateTarget Acid Example
Propionic AcidPropionate Metabolism wikipedia.orgPropionyl-CoA google.comMethylmalonic Acid wikipedia.org
IsoleucineAmino Acid Catabolism wikipedia.orgPropionyl-CoA google.comMethylmalonic Acid wikipedia.org
ValineAmino Acid Catabolism wikipedia.orgPropionyl-CoA google.comMethylmalonic Acid wikipedia.org
SuccinateTCA Cycle google.comSuccinyl-CoA google.comMethylmalonic Acid google.com
Isobutyric AcidFatty Acid Metabolism mdpi.com(R)-β-hydroxyisobutyric acid mdpi.comMethylmalonic Acid mdpi.com

Table 2: Examples of Engineered Microorganisms for Organic Acid Production

Target CompoundHost OrganismEngineering StrategyReference
Methylmalonic AcidE. coli, S. cerevisiaeExpression of propionyl-CoA carboxylase and methylmalonyl-CoA mutase pathways. google.com google.com
(2R,3S)-3-methylmalic acidMethylorubrum extorquensUtilization of specific metabolic pathways for synthesis. evitachem.com evitachem.com
Methacrylic AcidE. coliIntroduction of a pathway from succinyl-CoA involving methylmalonyl-CoA mutase and reductase. google.com google.com
L-Malic AcidAspergillus oryzaeOptimization of fermentation on high glucose and nitrogen starvation conditions. nih.gov nih.gov
L-Malic AcidSaccharomyces cerevisiaeOverexpression of malate (B86768) dehydrogenase and malate transporter genes. nih.gov nih.gov

Future Research Directions and Unexplored Avenues

Emerging Methodologies for Deeper Metabolic Understanding

Advances in analytical technologies are revolutionizing the field of metabolomics, enabling researchers to detect and quantify metabolites with unprecedented sensitivity and scope. These emerging methodologies are critical for elucidating the precise roles of compounds like L-threo-3-methylmalic acid within complex biological systems.

One such powerful approach is widely targeted metabolomics . This novel technique merges the broad screening capability of non-targeted metabolomics with the accuracy and sensitivity of targeted analysis. nih.gov By applying this to the study of this compound, researchers can simultaneously quantify this specific acid while also capturing a comprehensive snapshot of the surrounding metabolic network. This holistic view is essential for understanding how fluctuations in this compound levels correlate with broader metabolic shifts during various physiological or pathological states. nih.gov

Furthermore, the integration of advanced separation and detection techniques, such as liquid chromatography (LC) coupled with high-resolution mass spectrometry (HRMS) , offers significant advantages. researchgate.net Systems like the Q-Exactive mass spectrometer provide high-resolution data, improving confidence in metabolite identification and enabling the detection of low-abundance compounds that might otherwise be missed. researchgate.net For polar metabolites like this compound, techniques like amide-based hydrophilic interaction chromatography can be employed without the need for chemical derivatization, which can introduce experimental noise. researchgate.net

Another promising platform is capillary electrophoresis-quadrupole time-of-flight mass spectrometry (CE-Q-TOFMS) , which is particularly adept at identifying and quantifying polar metabolites. mdpi.com This precision is vital for assessing metabolic disruptions in complex diseases. The application of such sophisticated analytical methods will be instrumental in moving beyond simple detection to a more dynamic and quantitative understanding of this compound's metabolic context. mdpi.com

Key Emerging Methodologies:

Widely Targeted Metabolomics: Combines the breadth of non-targeted screening with the precision of targeted analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS): Offers improved ion optics and faster scan speeds for more accurate metabolite detection. researchgate.net

Capillary Electrophoresis-Quadrupole Time-of-Flight Mass Spectrometry (CE-Q-TOFMS): Provides precise analysis and quantification of polar metabolites. mdpi.com

Potential for Novel Enzymatic Discoveries

The biosynthesis and degradation of this compound are governed by specific enzymes, many of which may still be uncharacterized. Future research into these enzymatic pathways holds the potential for significant discoveries. For instance, this compound is understood to be an intermediate in pathways such as the conversion of α-ketoglutarate to methacrylic acid via L-threo-3-methylaspartate. google.com The specific enzymes that catalyze the steps leading to and from this compound in this and other pathways warrant detailed investigation.

In conditions like isovaleric acidaemia, this compound is formed as part of an abnormal side-pathway of the tricarboxylic acid (TCA) cycle. researchgate.net Research has demonstrated its enzymatic synthesis from methylfumaric acid using fumarase, and its subsequent conversion, suggesting a complex interplay with established metabolic machinery. researchgate.net The identification and characterization of the enzymes responsible for these "off-target" reactions in pathological states could provide new therapeutic targets.

Moreover, the field of multi-enzyme cascade reactions presents an exciting avenue for both understanding and application. researchgate.net By combining enzymes from different sources, researchers can construct novel biosynthetic pathways. Developing a cascade that synthesizes this compound could not only illuminate its natural formation but also enable the production of this and related compounds for further study. researchgate.net Future work could focus on discovering and engineering enzymes, such as specific hydroxylases or isomerases, that act on precursors to produce the precise stereochemistry of this compound. researchgate.net

Unraveling Untapped Biological Functions

Beyond its role as a metabolic intermediate, this compound may possess currently unknown biological functions. Its structural similarity to malic acid, a key component of the TCA cycle, suggests it could act as a competitive inhibitor or modulator of enzymes that bind malic acid, such as malate (B86768) dehydrogenase. researchgate.net In isovaleric acidaemia, its accumulation alongside other methylated metabolites is linked to the inhibition of crucial TCA cycle enzymes, highlighting its potential to disrupt cellular energy metabolism. researchgate.net

The presence of this compound and related compounds has been noted in various disease contexts, including metabolic disorders like methylmalonic acidemia and even in the altered metabolic environment of periodontitis. unpaywall.orgnih.gov This suggests its role may extend to inflammatory processes or cellular stress responses. Future studies could explore whether this compound functions as a signaling molecule, accumulating under specific conditions to trigger adaptive or pathological cellular responses.

Investigating the connection between the metabolism of essential amino acids like threonine and the formation of this compound could also reveal new functions. vulcanchem.com Given that amino acid metabolism is intricately linked to diverse cellular processes, including neurotransmission and immune function, exploring these connections could uncover entirely new chapters in the biological story of this compound. frontiersin.org

Q & A

Q. What controls are essential when assessing this compound’s cytotoxicity in primary cell cultures?

  • Methodological Answer : Include solvent controls (e.g., DMSO ≤0.1%), positive controls (e.g., staurosporine for apoptosis), and viability controls (untreated cells). Normalize data to cell count (e.g., Hoechst 33342 nuclear staining) to mitigate proliferation artifacts .

Q. How can researchers validate the specificity of antibodies targeting this compound in immunohistochemistry?

  • Methodological Answer : Pre-adsorption controls (antibody incubated with excess antigen) should abolish staining. Cross-reactivity tests with structural analogs (e.g., D-threo-3-methylmalic acid) and knockout tissues (e.g., CRISPR-modified models) confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.